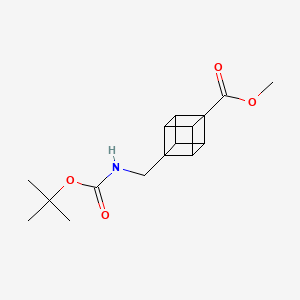
methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate is a complex organic compound featuring a cubane structure. Cubane derivatives are known for their unique three-dimensional geometry and high strain energy, making them interesting subjects for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate typically involves multiple steps, starting from simpler cubane precursors. Common synthetic routes may include:
Cubane Core Formation: Initial formation of the cubane core through cyclization reactions.
Functional Group Introduction: Introduction of the tert-butoxycarbonyl (Boc) protecting group and carboxylate ester group through nucleophilic substitution or esterification reactions.
Final Modifications: Final modifications to introduce the amino and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological systems due to its unique structure.
Medicine: Potential use in drug design and delivery systems.
Industry: Applications in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate involves its interaction with molecular targets and pathways. The cubane structure may interact with specific enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cubane derivatives with different functional groups. Examples include:
Cubane-1,4-dicarboxylic acid: A cubane derivative with carboxylic acid groups.
Cubane-1,4-diamine: A cubane derivative with amine groups.
Uniqueness
Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other cubane derivatives.
Propriétés
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17-5-15-6-9-7(15)11-8(15)10(6)16(9,11)12(18)20-4/h6-11H,5H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCALYGQWELEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one](/img/structure/B2778337.png)
![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)



![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)
![2-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2778345.png)


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2778350.png)
![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778352.png)

![3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2778356.png)

